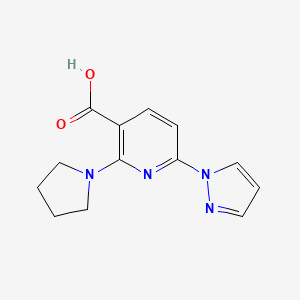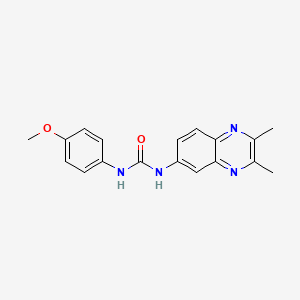
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. DMQX has been widely used as a pharmacological tool to investigate the physiological and pathological functions of glutamate receptors and to develop novel therapeutic agents for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea is involved in research focusing on the synthesis and characterization of novel compounds. For example, directed lithiation processes have been explored for derivatives of N,N-dimethylurea, providing a pathway to introduce functional groups through lithiation reactions, which are crucial in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013). This methodological approach is essential for the development of new chemical entities with potential applications in pharmaceuticals and materials science.
Biochemical and Pharmaceutical Research
In pharmaceutical research, urea derivatives have been identified as potent inhibitors of enzymes and receptors, contributing to the development of new therapeutic agents. For instance, compounds based on the urea scaffold have shown significant activity as inhibitors for specific kinases, suggesting their potential as targeted cancer therapies (Kubo et al., 2005). Moreover, research into urease inhibitors highlights the potential of urea derivatives in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract, addressing a critical need for new antimicrobial agents (Kosikowska & Berlicki, 2011).
Diagnostic and Imaging Applications
In the realm of molecular imaging, the development of PET biomarkers based on urea-containing pharmacophores represents a significant area of research. For example, fluorine-18 labeled diaryl ureas have been synthesized as VEGFR-2/PDGFR dual inhibitors for the imaging of angiogenic processes, demonstrating the versatility of urea derivatives in creating tools for non-invasive diagnostic imaging (Ilovich et al., 2008).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-11-12(2)20-17-10-14(6-9-16(17)19-11)22-18(23)21-13-4-7-15(24-3)8-5-13/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVRYUUYYXLQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyl-6-quinoxalinyl)-N'-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)
![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)

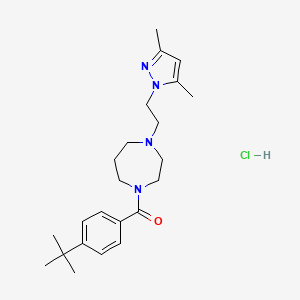
![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)
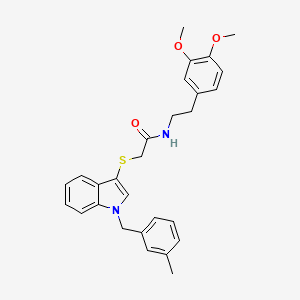

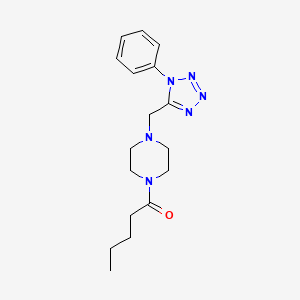
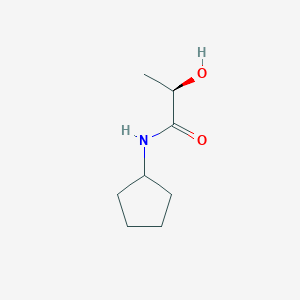
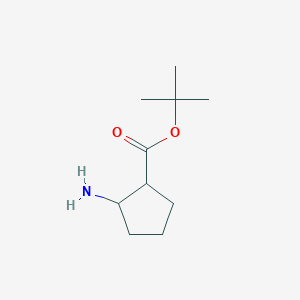
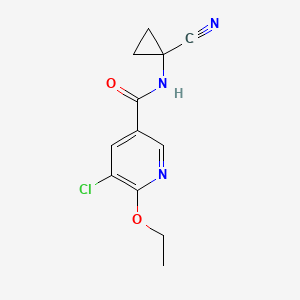
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2725201.png)
![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)
